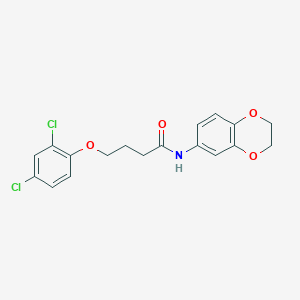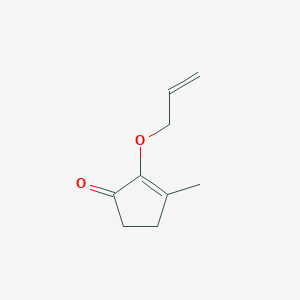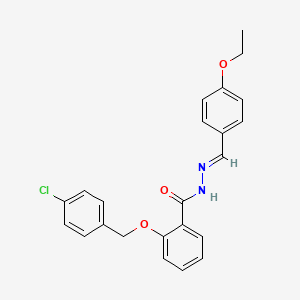
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes multiple substituents that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethylamino and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final Quaternization: The final step involves the quaternization of the phenazine nitrogen with methyl chloride to form the phenazin-5-ium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Alkyl halides and amines are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
科学研究应用
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Methylphenazine: A derivative with a single methyl group.
Ethylphenazine: A derivative with a single ethyl group.
Uniqueness
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is unique due to its multiple substituents, which enhance its biological activity and chemical stability. The presence of both ethylamino and methylamino groups provides a balance of hydrophilic and hydrophobic properties, making it more versatile in various applications compared to simpler phenazine derivatives.
属性
| 6411-47-8 | |
分子式 |
C23H25ClN4 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-N-ethyl-8-N,3,7-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C23H24N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)26-20-11-15(2)18(24-4)13-22(20)27(23)17-9-7-6-8-10-17;/h6-14H,5H2,1-4H3,(H,24,25);1H |
InChI 键 |
VCNJWWSUJVAKKI-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC2=[N+](C3=C(C=C(C(=C3)NC)C)N=C2C=C1C)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)


![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)

![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
